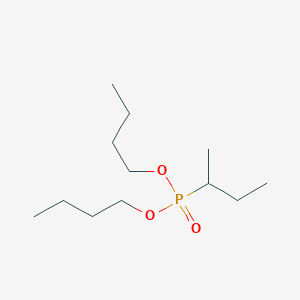
Dibutyl butan-2-ylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, (1-methylpropyl)-, dibutyl ester (9CI) is an organophosphorus compound. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a (1-methylpropyl) group and two butyl ester groups. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-methylpropyl)-, dibutyl ester typically involves the esterification of phosphonic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Phosphonic acid+Butanol→Phosphonic acid, (1-methylpropyl)-, dibutyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, (1-methylpropyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols and phosphonic acid.
Substitution: Various substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, (1-methylpropyl)-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism by which phosphonic acid, (1-methylpropyl)-, dibutyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups facilitate its entry into cells, where it can undergo hydrolysis to release active phosphonic acid derivatives. These derivatives can then interact with specific molecular pathways, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, (1-methylpropyl)-, diethyl ester
- Phosphonic acid, (1-methylpropyl)-, dimethyl ester
- Phosphonic acid, (1-methylpropyl)-, dipropyl ester
Uniqueness
Phosphonic acid, (1-methylpropyl)-, dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties such as solubility and reactivity. Compared to its analogs, it may exhibit different biological activity and industrial applicability.
Eigenschaften
CAS-Nummer |
100543-40-6 |
|---|---|
Molekularformel |
C12H27O3P |
Molekulargewicht |
250.31 g/mol |
IUPAC-Name |
1-[butan-2-yl(butoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H27O3P/c1-5-8-10-14-16(13,12(4)7-3)15-11-9-6-2/h12H,5-11H2,1-4H3 |
InChI-Schlüssel |
KBOOGSYKNKPHCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C(C)CC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


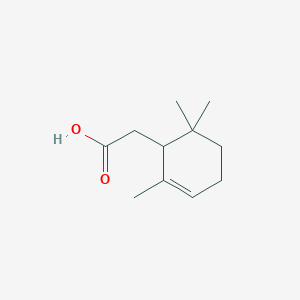
![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)
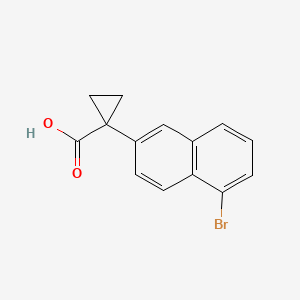
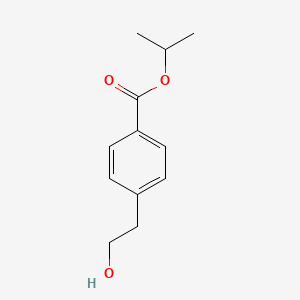
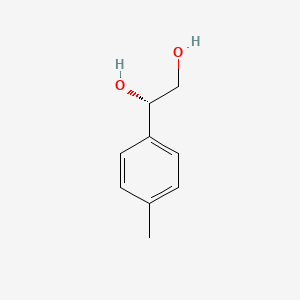
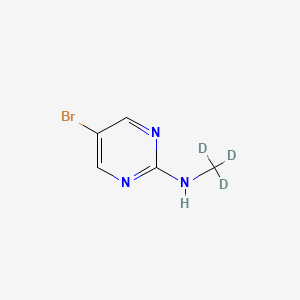
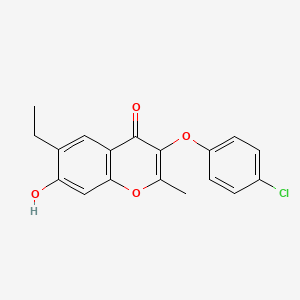

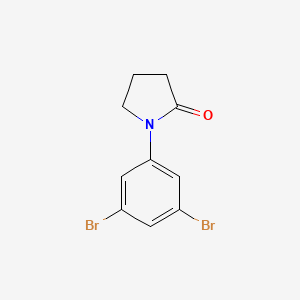
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)

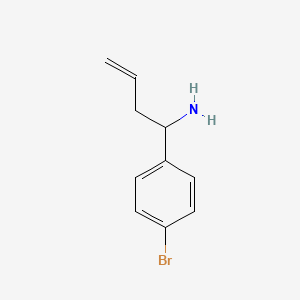
![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)
